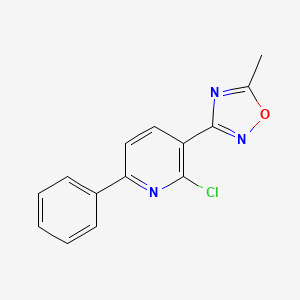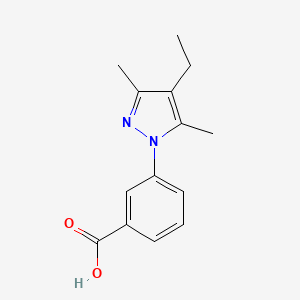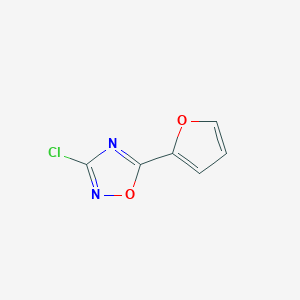
2-(4-Methoxyphenyl)-2-thiomorpholinoacetic acid hydrochloride
Descripción general
Descripción
2-(4-Methoxyphenyl)-2-thiomorpholinoacetic acid hydrochloride, also known as MPTA or MTM, is a chemical compound used in scientific research. It is a thiomorpholine derivative that has been synthesized for its potential biological activity.
Aplicaciones Científicas De Investigación
Synthesis and Characterization :
- The compound has been synthesized and characterized in various studies. For example, Tan Bin (2011) reported the synthesis of a closely related compound, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, using a divergent synthetic method with advantages such as easy operation and high yield (Tan Bin, 2011).
- Hu Ai-xi (2005) synthesized various 2-arylmorpholine hydrochlorides, demonstrating the versatility of this class of compounds (Hu Ai-xi, 2005).
Biological Activity and Potential Applications :
- The compound and its derivatives have been explored for biological activity. For instance, Osarodion Peter Osarumwense (2022) synthesized derivatives that exhibited significant antibacterial activity, indicating potential pharmaceutical applications (Osarodion Peter Osarumwense, 2022).
Materials Science and Corrosion Inhibition :
- In the field of materials science, F. Bentiss et al. (2009) studied the inhibition performance of a related compound, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, on mild steel corrosion, revealing its potential as a corrosion inhibitor (F. Bentiss et al., 2009).
Chemical Reactions and Mechanisms :
- B. Liu et al. (2009) investigated the synthesis and reaction mechanism of a compound involving 4-methoxyphenyl, contributing to the understanding of chemical reactions and mechanisms in this domain (B. Liu et al., 2009).
Potential for Imaging Applications :
- In the context of imaging, Min Wang et al. (2017) conducted a study on the synthesis of a compound for potential PET imaging in Parkinson's disease, highlighting the use of methoxyphenyl-related compounds in medical imaging (Min Wang et al., 2017).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-2-thiomorpholin-4-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S.ClH/c1-17-11-4-2-10(3-5-11)12(13(15)16)14-6-8-18-9-7-14;/h2-5,12H,6-9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTBAEOPRITEDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)N2CCSCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-thiomorpholinoacetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1421568.png)
![(2E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B1421570.png)

![3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one](/img/structure/B1421574.png)


![4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421580.png)

![{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine](/img/structure/B1421582.png)
![3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1421583.png)

![3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] hydrochloride](/img/structure/B1421586.png)